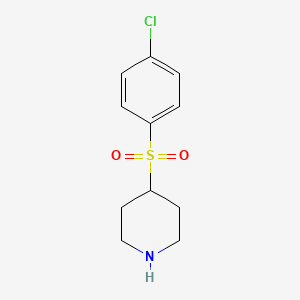

4-(4-chlorobenzenesulfonyl)piperidine

Description

Contextualization within Sulfonylpiperidine Chemistry

4-(4-chlorobenzenesulfonyl)piperidine belongs to a broader class of compounds known as sulfonylpiperidines. This family of molecules is characterized by the presence of a piperidine (B6355638) ring directly bonded to a sulfonyl group (SO₂). The sulfonyl group is known to be a strong electron-withdrawing group, which can influence the chemical reactivity and physical properties of the molecule. vulcanchem.com The specific nature of the group attached to the other side of the sulfonyl moiety—in this case, a 4-chlorophenyl ring—further defines the compound's characteristics.

The sulfonamide linkage (a sulfonyl group attached to a nitrogen atom) is a key feature in many pharmaceuticals. nih.gov In this compound, the sulfonyl group is attached to the nitrogen atom of the piperidine ring, forming a stable and robust chemical entity. This structural arrangement is found in a variety of molecules investigated for their biological activities. ontosight.aiontosight.ai Research into sulfonylpiperidines has led to the discovery of compounds with potential applications as antibacterial agents, by targeting essential bacterial enzymes like thymidylate kinase. nih.gov

Significance of the Sulfonylpiperidine Moiety as a Synthetic Scaffold and Building Block

The true value of this compound in academic research lies in its role as a synthetic scaffold and building block. A scaffold, in chemical terms, is a core molecular structure upon which various functional groups can be added to create a library of related compounds. The sulfonylpiperidine moiety is an excellent example of such a scaffold for several reasons.

Firstly, the piperidine ring is a common structural motif in biologically active compounds, and its presence can confer favorable pharmacokinetic properties. nih.gov The sulfonylpiperidine structure has been explored for its potential in developing new therapeutic agents. mdpi.com Secondly, the chemical stability of the sulfonamide bond makes it a reliable component in multi-step syntheses. vulcanchem.com

Furthermore, the 4-position on the piperidine ring and the phenyl ring of the chlorobenzenesulfonyl group provide reactive sites for further chemical modifications. This allows chemists to systematically alter the structure of the molecule and study how these changes affect its properties. The use of such building blocks is crucial in combinatorial chemistry, where large numbers of different but structurally related molecules are synthesized to screen for biological activity. nih.gov The 4-substituted piperidine framework is a key structural element in a number of bioactive compounds. nih.gov

The versatility of the sulfonylpiperidine scaffold is evident in the wide range of more complex molecules that have been synthesized using it as a starting point. These include potential enzyme inhibitors and receptor modulators. ontosight.ainih.gov The ability to construct elaborate molecular architectures from relatively simple building blocks like this compound is a fundamental aspect of modern drug discovery and materials science. dtic.mil

Properties of this compound

| Property | Value |

| CAS Number | 333954-88-4 |

| Molecular Formula | C₁₁H₁₄ClNO₂S |

| Molecular Weight | 275.75 g/mol |

| Synonyms | tert-butyl 4-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate |

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2S |

|---|---|

Molecular Weight |

259.75 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfonylpiperidine |

InChI |

InChI=1S/C11H14ClNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |

InChI Key |

KZMZUOWQIRVCRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Chlorobenzenesulfonyl Piperidine and Its Analogs

Retrosynthetic Analysis of the 4-(4-chlorobenzenesulfonyl)piperidine Scaffold

A retrosynthetic analysis of this compound simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the sulfur-nitrogen bond, breaking the molecule into two key synthons: a piperidine (B6355638) ring and a 4-chlorobenzenesulfonyl moiety. This leads to piperidine and 4-chlorobenzenesulfonyl chloride as the logical starting materials. This approach is the most direct and common strategy for the synthesis of N-sulfonylated piperidines.

Further disconnection of the piperidine ring itself is also a viable strategy, particularly for the synthesis of more complex, substituted analogs. This can involve breaking one of the carbon-nitrogen bonds, which could lead back to a linear amino alcohol or amino halide precursor. However, for the parent compound, the direct sulfonylation of piperidine is the most straightforward and industrially viable approach.

Conventional Synthetic Routes and Precursors

Conventional methods for the synthesis of this compound and its analogs primarily rely on well-established condensation and multi-step protocols.

Condensation Reactions with 4-Chlorobenzenesulfonyl Chloride and Piperidine Derivatives

The most direct and widely used method for the synthesis of this compound is the condensation reaction between piperidine and 4-chlorobenzenesulfonyl chloride. This reaction, a classic Schotten-Baumann type N-sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A relevant example is the synthesis of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid, a closely related derivative. In this synthesis, ethyl piperidine-4-carboxylate is reacted with 4-chlorobenzenesulfonyl chloride in an aqueous alkaline solution (pH 9–10) to produce ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate in an 85% yield. Subsequent hydrolysis of the ester yields the desired carboxylic acid. rasayanjournal.co.in

| Reactants | Base | Solvent | Temperature | Product | Yield |

| Ethyl piperidine-4-carboxylate, 4-Chlorobenzenesulfonyl chloride | 15% Na₂CO₃ | Water/Ethanol | Room Temperature | Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate | 85% |

| Piperidine, 4-Chlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | This compound | High |

Multi-step Protocols for Derivative Preparation

The preparation of more complex derivatives of this compound often involves multi-step synthetic sequences. These protocols allow for the introduction of various functional groups onto the piperidine ring, enabling the exploration of structure-activity relationships in drug discovery programs.

One common strategy involves starting with a pre-functionalized piperidine derivative, which is then N-sulfonylated in a later step. For instance, a piperidine ring with a substituent at the 4-position can be synthesized first, followed by the introduction of the 4-chlorobenzenesulfonyl group.

Alternatively, the this compound scaffold can be synthesized first and then further functionalized. For example, if the piperidine ring contains a reactive handle, such as a ketone or an ester, this can be used to introduce a wide variety of substituents through standard organic transformations.

Advanced and Stereoselective Synthesis Approaches

Recent advances in synthetic organic chemistry have led to the development of more sophisticated and stereoselective methods for the synthesis of piperidine rings, which can be applied to the preparation of chiral analogs of this compound.

N-Sulfonyliminium Ion Triggered Cyclizations for Piperidine Ring Formation

N-sulfonyliminium ions are reactive intermediates that can be used to trigger intramolecular cyclization reactions to form piperidine rings. organic-chemistry.orgsnnu.edu.cn This approach is particularly useful for the stereocontrolled synthesis of substituted piperidines. The N-sulfonyl group, such as a 4-chlorobenzenesulfonyl group, can act as both a protecting group and an activating group in these reactions.

The general strategy involves the formation of an N-sulfonyliminium ion from a suitable acyclic precursor, which then undergoes a cyclization reaction to form the piperidine ring. The stereochemical outcome of the reaction can often be controlled by the choice of starting materials and reaction conditions. For example, the use of chiral auxiliaries or catalysts can lead to the formation of a single enantiomer of the desired product.

Initial studies have shown that transition metal triflates, such as scandium(III) and copper(II) triflates, are effective Lewis acids for activating the sulfonamide nitrogen to condense with aldehydes and initiate the intramolecular cyclization to form N-sulfonyl piperidines. organic-chemistry.org

Catalytic Methodologies in Piperidine Synthesis

Catalytic methods offer an efficient and atom-economical approach to the synthesis of piperidines. A variety of catalytic systems have been developed for the asymmetric synthesis of piperidine derivatives, which can be adapted for the preparation of chiral this compound analogs.

Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable N-arylsulfonyl protecting groups have been shown to produce cyclic guanidine products in good yield, with transformations of substrates bearing internal alkenes proceeding with high diastereoselectivity. acs.org These methods could potentially be adapted for the synthesis of N-sulfonylpiperidines.

Furthermore, iron-catalyzed N-arylsulfonamide formation through the direct use of nitroarenes as nitrogen sources provides a novel and efficient route to N-arylsulfonamides. nih.gov While not directly forming the piperidine ring, this method offers an alternative catalytic approach to the formation of the crucial N-sulfonyl bond.

The development of catalytic, enantioselective methods for the synthesis of piperidines is an active area of research, and it is likely that new and more efficient methods for the preparation of chiral this compound and its analogs will be developed in the future.

Preparation of Structurally Modified Analogs and Derivatives

The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogs and derivatives. Modifications are typically introduced at the piperidine nitrogen or at the C-4 position of the piperidine ring to explore structure-activity relationships for various applications. Synthetic strategies focus on N-alkylation, N-arylation, and functionalization at the 4-position, often starting from piperidine precursors that are later sulfonylated or by modifying the intact sulfonylated ring.

N-Alkylation and N-Arylation Strategies

Modification at the nitrogen atom of the piperidine ring is a common strategy to introduce diverse functionalities. N-alkylation is frequently achieved by reacting the parent piperidine with various alkyl halides. Standard conditions often involve a base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.netresearchgate.net For instance, the reaction of piperidine with alkyl bromides or iodides in acetonitrile can yield the corresponding N-alkylated piperidinium salt. researchgate.net This can then be neutralized to obtain the free base. researchgate.net Another approach is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net

N-arylation, the attachment of an aryl group to the piperidine nitrogen, can be accomplished through methods like the Chan-Evans-Lam cross-coupling reaction. This copper-catalyzed reaction utilizes arylboronic acids as the aryl source under aerobic conditions. rsc.org

The following table summarizes various N-alkylation methods applicable to the piperidine scaffold.

Table 1: General Conditions for N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkyl Bromide/Iodide | N/A (forms salt) | Acetonitrile | Room Temperature | Not specified | researchgate.net |

| Alkyl Bromide | DIPEA | DMF | 85 °C | 40-70% | researchgate.net |

| Benzyl Chloride | K₂CO₃ | Ethanol | 80 °C (Microwave) | Not specified | chemicalforums.com |

Modifications at the C-4 Position

The C-4 position of the piperidine ring is another key site for structural modification, allowing for the introduction of aryl groups, carboxamides, and other functional moieties.

4-Arylpiperidines can be synthesized using modern cross-coupling reactions. The Negishi coupling, for example, has been employed for the diastereoselective α-arylation of 4-silyloxy piperidines. thieme-connect.de This one-pot process involves the lithiation of the piperidine, transmetalation with zinc chloride, and subsequent palladium-catalyzed coupling with (hetero)aryl halides. thieme-connect.de Similarly, cobalt-catalyzed Kumada-Corriu couplings of 4-iodopiperidine derivatives with aryl Grignard reagents provide an efficient route to 4-arylpiperidines. nih.gov

Table 2: Synthesis of 4-Arylpiperidine Derivatives via Cross-Coupling

| Piperidine Substrate | Coupling Partner | Catalyst System | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N-Boc-4-iodopiperidine | Phenylmagnesium bromide | CoCl₂, TMCD | THF | 0 °C to RT, 3h | N-Boc-4-phenylpiperidine | nih.gov |

Derivatives featuring a carboxamide group at the C-4 position are often prepared from piperidine-4-carboxylic acid precursors. The synthesis typically begins with the sulfonylation of a piperidine-4-carboxylate ester with 4-chlorobenzenesulfonyl chloride in an aqueous alkaline solution. vulcanchem.com The resulting ester is then hydrolyzed to the corresponding carboxylic acid. vulcanchem.com Finally, this acid is coupled with a desired amine using a peptide coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA to form the final amide product. vulcanchem.com

Table 3: Synthesis of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide Derivative

| Step | Reactants | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1. Sulfonylation | Ethyl piperidine-4-carboxylate, 4-chlorobenzenesulfonyl chloride | Na₂CO₃ | Water/Ethanol | 85% | vulcanchem.com |

| 2. Hydrolysis | Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate | LiOH | Not specified | Not specified | vulcanchem.com |

These synthetic methodologies provide a robust toolkit for creating a diverse library of this compound analogs, enabling detailed exploration of their chemical and biological properties.

Chemical Reactivity, Transformations, and Derivatization Studies

Investigation of Functional Group Transformations and Interconversions on the Sulfonylpiperidine Core

The 4-(4-chlorobenzenesulfonyl)piperidine core can undergo several functional group transformations, primarily centered around the piperidine (B6355638) nitrogen and modifications of substituents on the piperidine ring. The sulfonylation of the piperidine nitrogen to form the this compound is a key initial transformation. For instance, the reaction of ethyl piperidine-4-carboxylate with 4-chlorobenzenesulfonyl chloride in an aqueous alkaline medium (pH 9–10) using a sodium carbonate solution yields ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate. researchgate.net This sulfonamide is stable and serves as a precursor for further modifications.

One of the most common transformations of the sulfonylpiperidine core is N-alkylation of the piperidine nitrogen, should the sulfonyl group not be present. However, with the sulfonyl group in place, the reactivity of the piperidine nitrogen is significantly altered. Further functionalization often targets other positions of the piperidine ring. For example, the carboxylate group at the C-4 position can be hydrolyzed and then coupled with various amines to form amides. A notable example is the synthesis of 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, where the carboxylic acid derivative of the sulfonylpiperidine is coupled with an amine using carbodiimide-mediated methods. researchgate.net

The piperidine ring itself can be a template for introducing various substituents. The synthesis of 4-substituted-4-aminopiperidine derivatives, which are important structural motifs in bioactive compounds, often starts from a piperidine precursor that is later functionalized. nih.gov While not directly starting from this compound, these synthetic strategies highlight the types of transformations that are feasible on the piperidine core.

Below is a table summarizing representative functional group transformations on the sulfonylpiperidine core and related piperidine derivatives.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| Ethyl piperidine-4-carboxylate | 4-chlorobenzenesulfonyl chloride, 15% Na₂CO₃, Water/ethanol | Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate | N-Sulfonylation |

| Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate | Lithium hydroxide, Reflux | 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid | Ester Hydrolysis |

| 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid | 5-phenyl-1,3,4-oxadiazol-2-amine, Carbodiimide coupling agent | 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | Amide Coupling |

Exploration of Reaction Mechanisms Involving the Sulfonylpiperidine Moiety

The reaction mechanisms involving the sulfonylpiperidine moiety are influenced by the strong electron-withdrawing nature of the 4-chlorobenzenesulfonyl group. This group significantly reduces the nucleophilicity of the piperidine nitrogen, making it less reactive in typical amine reactions like alkylation or acylation compared to a non-sulfonylated piperidine.

Metabolic studies of related N-substituted piperidines, such as N-benzylpiperidine, have shown that oxidation of the piperidine ring can occur. nih.gov One proposed mechanism for the formation of a β-oxo piperidine derivative proceeds through an iminium intermediate. nih.gov This suggests that the piperidine ring in this compound could potentially undergo oxidation, although the electron-withdrawing sulfonyl group would likely influence the stability and reactivity of any charged intermediates.

The presence of the sulfonyl group also affects the conformational properties of the piperidine ring, which can in turn influence the stereochemical outcome of reactions at the ring's substituents. The bulky sulfonyl group may direct incoming reagents to a specific face of the ring, leading to stereoselective transformations.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general principles of sulfonamide and piperidine chemistry provide a framework for understanding its reactivity. The deactivating effect of the sulfonyl group on the piperidine nitrogen is a key consideration, as is the potential for reactions on the chlorophenyl ring, which can participate in transformations like nucleophilic aromatic substitution or cross-coupling reactions.

Utility of this compound as a Versatile Synthetic Intermediate

The this compound scaffold is a valuable building block in medicinal chemistry and organic synthesis. nih.govnih.gov The piperidine ring is a common feature in many pharmaceuticals and bioactive molecules. researchgate.net The sulfonylpiperidine structure, in particular, has been identified as a core component in the development of novel antibacterial agents. nih.gov

Derivatives of this compound have been synthesized and investigated for their potential biological activities. For example, 1-(4-chlorobenzenesulfonyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidin-4-ol is a related derivative that highlights the utility of the sulfonylpiperidine core in constructing more complex molecules with potential pharmaceutical applications. chemenu.com The synthesis of such molecules often relies on the step-wise functionalization of the piperidine ring, with the sulfonyl group serving to modulate the properties of the final compound.

The use of piperidine derivatives as key intermediates is a common strategy in the synthesis of complex drugs. For instance, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a key intermediate in the synthesis of highly active narcotic analgesics. researchgate.net This underscores the importance of functionalized piperidines, and by extension, compounds like this compound, as starting points for the synthesis of medicinally relevant compounds. The ability to use this compound as a scaffold allows for the systematic variation of substituents to optimize biological activity.

Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives

The chlorophenyl group of this compound and its derivatives is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of the chlorine atom on the benzene (B151609) ring allows for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction of aryl chlorides with arylboronic acids is a widely used method for the formation of biaryl linkages. researchgate.netrsc.org This reaction could be applied to this compound to replace the chlorine atom with a variety of aryl or heteroaryl groups, thus allowing for the synthesis of a diverse library of compounds. The efficiency of such couplings with aryl chlorides has been significantly improved through the development of specialized palladium catalysts and ligands. nih.govresearchgate.net

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgyoutube.com This reaction could be used to introduce a wide range of amino substituents in place of the chlorine atom on the benzenesulfonyl group of this compound. This transformation is particularly valuable in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules. rsc.org

The following table provides examples of palladium-catalyzed cross-coupling reactions that are applicable to the chlorophenyl moiety of this compound derivatives.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl chloride, Arylboronic acid | Pd(OAc)₂, Ligand (e.g., phosphine-based) | Biaryl derivative |

| Buchwald-Hartwig Amination | Aryl chloride, Amine | Pd(OAc)₂, Ligand (e.g., XPhos) | Aryl amine derivative |

| Sonogashira Coupling | Aryl chloride, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Aryl alkyne derivative |

| Heck Coupling | Aryl chloride, Alkene | Pd catalyst | Aryl alkene derivative |

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum, the protons of the 4-chlorobenzenesulfonyl group are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be deshielded due to the electron-withdrawing effect of the sulfonyl group and would likely appear as a multiplet. The protons on the other piperidine carbons (C3, C4, and C5) would resonate at a higher field.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the 4-chlorophenyl group would appear in the aromatic region (typically 120-140 ppm). The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the sulfonyl group (C-S) would have characteristic chemical shifts influenced by these substituents. The piperidine carbons would be found in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field compared to the other carbons (C3, C4, and C5) due to the influence of the nitrogen and the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-chlorobenzenesulfonyl)piperidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2', H-6' (Aromatic) | ~7.8 (d) | - |

| H-3', H-5' (Aromatic) | ~7.5 (d) | - |

| H-2, H-6 (Piperidine) | ~3.7 (m) | ~46 |

| H-3, H-5 (Piperidine) | ~1.8 (m) | ~28 |

| H-4 (Piperidine) | ~1.6 (m) | ~25 |

| C-1' (Aromatic) | - | ~138 |

| C-2', C-6' (Aromatic) | - | ~129 |

| C-3', C-5' (Aromatic) | - | ~129 |

| C-4' (Aromatic) | - | ~139 |

| C-2, C-6 (Piperidine) | - | ~46 |

| C-3, C-5 (Piperidine) | - | ~28 |

Note: These are predicted values based on analogous compounds and may vary from experimental data. 'd' denotes a doublet and 'm' denotes a multiplet.

Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons on the chlorophenyl ring, as well as between the neighboring protons on the piperidine ring (e.g., between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the protons on the piperidine ring (H-2/H-6) and the carbons of the chlorophenylsulfonyl group, confirming the connection between the piperidine nitrogen and the sulfonyl group.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Key expected vibrational frequencies include:

SO₂ Stretching : Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-S Stretching : A band corresponding to the carbon-sulfur bond stretch.

Aromatic C-H and C=C Stretching : Vibrations associated with the chlorophenyl ring.

Aliphatic C-H Stretching : Bands from the methylene groups of the piperidine ring.

C-Cl Stretching : A characteristic vibration for the carbon-chlorine bond.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1350-1300 | Strong |

| SO₂ Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EIMS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The electron ionization mass spectrum (EIMS) of this compound would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve cleavage of the sulfonamide bond and fragmentation of the piperidine ring. A prominent fragment would be the 4-chlorobenzenesulfonyl cation. Another common fragmentation pathway for piperidine derivatives involves the loss of ethylene from the ring. A proposed fragmentation pattern for a related compound, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole, showed fragments corresponding to the 1-(4-chlorophenyl)sulfonyl]piperidine moiety, supporting these predicted pathways chiralen.com.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 259/261 | [M]⁺ (Molecular ion) |

| 175/177 | [ClC₆H₄SO₂]⁺ |

| 84 | [C₅H₁₀N]⁺ |

Note: The presence of chlorine would result in isotopic peaks (M and M+2) in a ratio of approximately 3:1.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While the specific crystal structure of this compound is not detailed in the provided search results, the structures of numerous related N-arylsulfonylpiperidine derivatives have been determined.

In the solid state, the piperidine ring in derivatives of this type consistently adopts a chair conformation. This is the most stable conformation for a six-membered saturated ring, as it minimizes both angle strain and torsional strain. For instance, the crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol confirms that the piperidine ring adopts a chair conformation harvard.edu. The bulky 4-chlorobenzenesulfonyl group attached to the nitrogen atom would be expected to occupy an equatorial position to minimize steric hindrance. This conformational preference is a common feature in N-substituted piperidines.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole |

Despite extensive searches of crystallographic databases and the scientific literature, specific experimental data on the crystal structure of this compound is not publicly available. As a result, a detailed analysis of the geometry, bond angles around the sulfonyl group, crystal packing, and intermolecular interactions for this specific compound cannot be provided at this time.

Further experimental studies, such as single-crystal X-ray diffraction, would be necessary to determine the precise three-dimensional structure of this compound and to enable a thorough discussion of its advanced spectroscopic and crystallographic features as outlined in the requested article structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the reactivity of 4-(4-chlorobenzenesulfonyl)piperidine. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and compute a variety of electronic descriptors. latrobe.edu.aufigshare.comrsc.org

Electronic Structure and Reactivity Descriptors: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies lower reactivity. elsevierpure.com For this compound, the HOMO is typically localized on the electron-rich piperidine (B6355638) and chlorophenyl rings, while the LUMO is often centered on the electron-deficient sulfonyl group.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the chlorine atom, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the piperidine ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. latrobe.edu.au

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis can quantify the stabilization energies associated with electron delocalization from the piperidine nitrogen's lone pair into the antibonding orbitals of the sulfonyl group, which contributes to the stability of the N-S bond.

A summary of typical parameters obtained from DFT calculations for a molecule like this compound is presented below.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | 4.5 to 6.5 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 3.0 to 5.0 Debye |

| Mulliken Atomic Charges | Charge distribution on key atoms (e.g., S, O, N) | S: +1.2 to +1.5; O: -0.6 to -0.8; N: -0.5 to -0.7 |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape of such molecules. rsc.orgmdpi.com

Piperidine Ring Conformation: The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The large 4-chlorobenzenesulfonyl group is expected to preferentially occupy the equatorial position on the piperidine nitrogen to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens of the ring.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, accounting for solvent effects and temperature. researchgate.netnih.gov By simulating the molecule in an explicit solvent box (e.g., water), MD can reveal the most populated conformations in a solution environment and the timescale of transitions between different conformational states. This is particularly important for understanding how the molecule might adapt its shape upon entering a protein binding site. mdpi.com A theoretical study on related 2-aryl-4-piperidones highlighted how a phenylsulfonyl protecting group can influence the conformational preferences of the piperidine ring system. clockss.org

| Conformational Feature | Description | Predicted Stable State |

| Piperidine Ring | Puckering of the six-membered ring | Chair conformation |

| N-Sulfonyl Substituent | Position of the sulfonyl group on the nitrogen | Equatorial |

| Torsional Angle (C-S-N-C) | Rotation around the S-N bond | Staggered conformations are favored |

| Torsional Angle (C-C-S-N) | Rotation around the aryl-S bond | Conformations minimizing steric hindrance are favored |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base.

Theoretical studies can model this nucleophilic substitution reaction to determine its energetic profile and the structure of the transition state (TS). ucsb.edu Using DFT, the geometries of the reactants, products, and the transition state can be optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the key bond-forming (N-S) and bond-breaking (S-Cl) events. github.io

Locating the Transition State: Methods such as Synchronous Transit-Guided Quasi-Newton (QST2) or relaxed potential energy scans can be employed to locate the transition state geometry. ucsb.edu Once found, a frequency calculation is performed to verify the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

| Reaction Step | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | Piperidine + 4-chlorobenzenesulfonyl chloride | 0.0 |

| Transition State | N-S bond forming, S-Cl bond breaking | +15 to +25 |

| Products | This compound + HCl | -10 to -20 |

Computational Structure-Property Relationship Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. wu.ac.th These models are invaluable in drug discovery for predicting the activity of new derivatives and guiding synthetic efforts. nih.gov

For a series of this compound derivatives, a QSAR study would involve the following steps:

Dataset Assembly: A set of derivatives with experimentally measured biological activity (e.g., inhibitory concentration, IC50) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. wu.ac.th

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.gov

A hypothetical QSAR equation for a series of sulfonylpiperidine derivatives might look like: log(1/IC50) = c0 + c1(LogP) + c2(LUMO) + c3*(ASA_H)

This equation suggests that the biological activity is linearly dependent on the compound's lipophilicity (LogP), its ability to accept electrons (LUMO energy), and its hydrophobic surface area (ASA_H). Such models provide critical insights into the structural requirements for activity. For instance, studies on N-arylsulfonyl analogs have successfully identified key descriptors that govern their biological functions, demonstrating the utility of this approach. wu.ac.thresearchgate.net 3D-QSAR methods, which consider the three-dimensional fields around the molecules, can provide even more detailed insights for optimizing ligand-receptor interactions. nih.govmdpi.com

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | LUMO Energy, Dipole Moment | Governs electrostatic and orbital interactions with the target |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a binding pocket |

| Hydrophobic | LogP, Hydrophobic Surface Area | Affects membrane permeability and hydrophobic interactions |

| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular size, shape, and branching |

Emerging Research Frontiers and Future Directions in 4 4 Chlorobenzenesulfonyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Approaches)

The synthesis of N-arylsulfonylpiperidines, including 4-(4-chlorobenzenesulfonyl)piperidine, traditionally involves the reaction of piperidine (B6355638) with a sulfonyl chloride in the presence of a base. While effective, this method often relies on chlorinated solvents and can generate significant waste. Modern research is focused on developing greener and more sustainable alternatives.

Key areas of development include:

Use of Greener Solvents: A significant shift is underway from conventional volatile organic compounds (VOCs) to more environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of sulfonamides, with products often precipitating and being easily collected by filtration. researchgate.netsci-hub.se Polyethylene glycol (PEG-400) has also been demonstrated as a recyclable, non-toxic solvent for sulfonamide synthesis at elevated temperatures. sci-hub.se

Alternative Reagents and Catalysts: Research is exploring alternatives to sulfonyl chlorides, which can be moisture-sensitive and require hazardous reagents like thionyl chloride for their preparation. One promising approach is the in-situ generation of sulfonyl chlorides from thiols or disulfides using oxidants like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in water. sci-hub.se Another sustainable strategy involves the one-pot, metal-free synthesis of sulfonamides from readily available nitroarenes and sodium arylsulfinates in aqueous media. researchgate.net

Solvent-Free and Catalyst-Free Conditions: To minimize waste, solvent-free reaction conditions are being investigated. The reaction of sulfonyl chlorides with amines can, in some cases, proceed efficiently under neat conditions, with simple workup procedures to remove the base and byproducts. sci-hub.se Ultrasonic irradiation has also been used to promote the acylation of sulfonamides without the need for catalysts or solvents. sci-hub.se

These green chemistry approaches offer significant advantages over classical methods by reducing environmental impact, improving safety, and often simplifying product isolation.

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Solvent | Reagents | Key Advantages |

|---|---|---|---|

| Classical | Dichloromethane (DCM) | Sulfonyl chloride, Amine, Base | Well-established, versatile |

| Water-based | Water | Sulfonyl chloride, Amine, Base | Environmentally benign, simple product isolation |

| PEG-mediated | PEG-400 | Sulfonyl chloride, Amine, K2CO3 | Recyclable solvent, non-toxic |

| One-pot from Thiol | Water | Thiol, DCH, Amine | Avoids isolation of sulfonyl chloride |

| Solvent-free | None | Sulfonyl chloride, Amine, NaHCO3 | Minimal waste, high atom economy |

Exploration of Unprecedented Chemical Transformations and Derivatization Routes

Beyond novel synthesis of the core structure, frontiers in derivatization are moving towards more sophisticated and selective chemical transformations. A major focus is the direct functionalization of the piperidine ring, which avoids the need for multi-step sequences involving pre-functionalized starting materials.

C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for directly modifying the saturated piperidine ring. nih.gov Palladium catalysis, in particular, has been used for the regio- and stereoselective arylation of piperidines at unactivated positions. acs.orgacs.org By using a directing group attached to the piperidine nitrogen or at another position on the ring, it is possible to selectively form new carbon-carbon bonds at specific C-H sites, opening up a vast chemical space for new analogues. nih.govacs.orgacs.org

Biocatalysis and Radical Chemistry: A novel two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net In this approach, enzymes are used to selectively introduce a hydroxyl group onto the piperidine ring, which can then be used as a handle for subsequent functionalization via nickel-electrocatalyzed radical cross-coupling to form new C-C bonds. news-medical.net This strategy significantly streamlines the synthesis of complex piperidines. news-medical.net

Transformations of the Sulfonyl Group: While most derivatizations focus on the piperidine ring, the sulfonyl moiety itself can be a site for transformation. For instance, sulfonyl chlorides can undergo reduction to form sulfinamides, which are valuable synthetic intermediates in their own right. nih.gov This opens the door to a new class of derivatives where the oxidation state of the sulfur atom is altered.

These advanced methods provide access to a diverse range of derivatives that were previously difficult to synthesize, enabling the exploration of new structure-activity relationships.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals. These technologies offer enhanced safety, consistency, and scalability compared to traditional batch processing.

Continuous Flow Synthesis of Precursors: The synthesis of key precursors, such as aryl sulfonyl chlorides, can be hazardous in batch mode due to high exothermicity and the use of difficult-to-handle reagents. rsc.org Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of hazardous intermediates. rsc.orgchemrxiv.org This significantly improves the safety and efficiency of sulfonyl chloride production. rsc.org

Automated Multi-step Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps into a single, automated process. durham.ac.ukresearchgate.net For the synthesis of a derivatized this compound, this could involve an initial flow reactor for the formation of the sulfonyl chloride, followed by an in-line reaction with piperidine, and subsequent purification using immobilized reagents or scavengers to remove byproducts and excess reagents. durham.ac.ukdurham.ac.uk

Rapid Library Synthesis: Automated platforms are ideal for rapidly generating libraries of analogues for screening purposes. nih.govfu-berlin.de By using pumps to introduce different building blocks and computer-controlled systems to manage reaction conditions, a wide array of derivatives can be synthesized with minimal manual intervention, accelerating the drug discovery process. durham.ac.uknih.gov

The adoption of these technologies allows for the on-demand, safe, and scalable production of this compound and its derivatives.

Table 2: Advantages of Flow Chemistry vs. Batch Processing

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Risk of thermal runaway, accumulation of hazardous materials | Enhanced temperature control, small reactor volumes, improved safety |

| Scalability | Often requires re-optimization for scale-up | Scalable by running longer or in parallel ("numbering-up") |

| Control | Gradients in temperature and concentration | Precise control over reaction parameters (temp, pressure, time) |

| Integration | Difficult to link multiple steps | Multi-step sequences can be readily integrated and automated |

| Efficiency | Can be time- and labor-intensive | Reduced cycle times, potential for higher space-time yields |

Advanced Analytical Methodologies for Complex Mixture Analysis and Reaction Monitoring

The development of complex synthetic routes and the need for high-purity compounds necessitate the use of advanced analytical techniques for real-time reaction monitoring and detailed mixture analysis.

In-situ Reaction Monitoring: To gain a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are being employed. Process Analytical Technology (PAT) tools like in-situ Fourier-transform infrared spectroscopy (FTIR) can track the concentration of reactants, intermediates, and products in real-time within a flow reactor. nih.gov This data allows for rapid optimization of reaction conditions and ensures process stability. nih.gov

Advanced Mass Spectrometry Techniques: For the analysis of complex reaction mixtures and the identification of low-level impurities, highly sensitive methods are required. The use of novel derivatization reagents can significantly enhance the ionization efficiency of target molecules for Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). nih.gov For example, reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) have been developed to improve the detection of phenolic compounds, and similar strategies could be designed for the sensitive analysis of piperidine-containing reaction intermediates and byproducts. nih.gov

Kinetic Profiling: In flow chemistry, the collection of temporal kinetic profiles provides valuable insight into reaction behavior. rsc.org By systematically varying residence time and analyzing the output, detailed kinetic data can be obtained, which is crucial for understanding reaction mechanisms and identifying rate-limiting steps. rsc.org

These methodologies provide a more holistic picture of chemical transformations, enabling more efficient process development and quality control.

Theoretical Predictions for New Chemical Reactivity and Design of Analogues

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. wu.ac.thnih.govmedwinpublishers.com For derivatives of this compound, 2D and 3D-QSAR models can identify key structural features (e.g., steric, electronic, hydrophobic properties) that are critical for a desired effect. nih.govmdpi.com These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward more potent analogues. wu.ac.thnih.gov

Molecular Docking and Structure-Based Design: If the biological target of a compound is known, molecular docking can be used to predict its binding mode and affinity. nih.govfigshare.com By docking virtual libraries of this compound analogues into the active site of a protein, researchers can prioritize the synthesis of compounds that are most likely to be active. nih.govresearchgate.net This structure-guided approach is a cornerstone of modern drug discovery. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations are employed to investigate the electronic structure and conformational properties of molecules. figshare.comnih.gov Such studies can predict the most stable conformation of the sulfonylpiperidine scaffold, calculate the HOMO-LUMO energy gap to assess reactivity, and model the molecular electrostatic potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack. figshare.com This information is crucial for understanding and predicting the chemical reactivity of the molecule and its derivatives.

The synergy between these computational approaches and experimental work accelerates the design-build-test-learn cycle, leading to the more rapid discovery of novel analogues with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)piperidine with high yield and purity?

- Methodology :

- Nucleophilic Substitution : React piperidine with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Use a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC or TLC .

- Example Conditions :

| Reactants | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Piperidine + 4-chlorobenzenesulfonyl chloride | Dichloromethane | K₂CO₃ | 60°C | ~75% (estimated from analogous sulfonylpiperidine syntheses) |

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₁H₁₃ClNO₂S).

- Purity Assessment :

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Parameterize the sulfonyl group’s electronegativity and chlorine’s hydrophobic effects .

- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values from related sulfonylpiperidines .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., radioligand binding assays for receptor affinity).

Q. What strategies resolve contradictions in reported biological activities of sulfonylpiperidine derivatives?

- Root Cause Analysis :

- Purity Discrepancies : Use orthogonal methods (HPLC, NMR, elemental analysis) to confirm compound integrity. Impurities >2% can skew bioactivity results .

- Assay Variability : Standardize protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

- Meta-Analysis : Compare data across studies using tools like forest plots to identify outliers. For example, conflicting IC₅₀ values for similar compounds may arise from differences in assay pH or temperature .

Q. How does the sulfonyl group in this compound influence its pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficients experimentally or via computational tools (e.g., SwissADME). The sulfonyl group increases hydrophilicity, reducing LogP compared to benzylpiperidines .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Sulfonamide derivatives often exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation .

Key Recommendations for Researchers

- Synthesis : Optimize reaction time and stoichiometry to minimize byproducts (e.g., di-substituted piperidines).

- Characterization : Always pair NMR with elemental analysis to confirm stoichiometry, especially for hygroscopic derivatives.

- Biological Studies : Use structurally analogous compounds (e.g., haloperidol ) as positive controls to contextualize activity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.